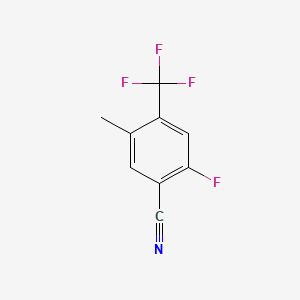

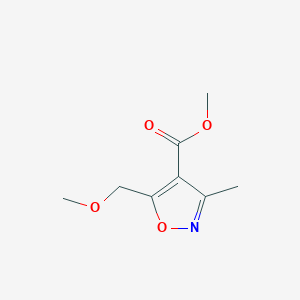

![molecular formula C7H7IN4 B1401428 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 766515-35-9](/img/structure/B1401428.png)

5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Übersicht

Beschreibung

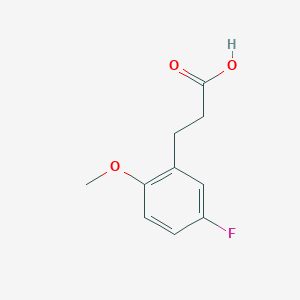

5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound with the CAS Number: 766515-35-9 . It has a molecular weight of 274.06 . The compound is a solid and should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been reported in various studies . For instance, one study described the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design . Another study reported the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives from 2017 to 2021 . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H7IN4 . Further analysis of the molecular structure can be found in various studies .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of TRK inhibitors . In one study, 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide were dissolved by DMF, and then heated at 60°C and stirred for 12 hours .Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature . The compound has a molecular weight of 274.06 .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Efficient Synthesis in Ionic Liquid

A method for synthesizing pyrazolo[3,4-b]pyridine derivatives, which likely includes compounds similar to 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, has been developed using ionic liquids without catalysts. This approach is notable for its mild reaction conditions and environmental friendliness (Shi, Zhou, & Liu, 2010).

Microwave-Assisted Synthesis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized via a one-pot condensation method under microwave irradiation in aqueous media. This method is useful for preparing N-fused heterocycles with good yields (Polo, Ferrer-Pertuz, Trilleras, Quiroga, & Gutiérrez, 2017).

Green Chemistry Approach

Synthesis involving green catalyst l-proline has been reported, creating compounds including N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines. This method involves the formation of multiple bonds and the creation of a six-membered ring in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).

Chemical Functionalization

Functionalization for Anticancer Activity

Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for anticancer activity against several cancer cell lines, demonstrating promising bioactivity at micro molar concentrations (Chavva et al., 2013).

Coupling Reactions

A study describes the synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridines and their efficient coupling reactions with various reagents. This demonstrates the potential for chemical modification and functionalization of pyrazolo[3,4-b]pyridine derivatives (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Novel Applications

Nanomagnetic Catalyst Utilization

The use of a novel nanomagnetic catalyst in the synthesis of pyrazolo[3,4-b]pyridine derivatives showcases an innovative approach to chemical synthesis, potentially enhancing the efficiency and environmental sustainability of these processes (Afsar et al., 2018).

Ultrasound-Promoted Synthesis

An ultrasound-promoted method has been developed for the regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines, highlighting a novel technique that reduces reaction times and improves yields (Nikpassand et al., 2010).

Wirkmechanismus

Target of Action

It is known that pyrazolo[3,4-b]pyridines, the class of compounds to which this molecule belongs, have been extensively studied for their diverse biological activities .

Mode of Action

Pyrazolo[3,4-b]pyridines are known to interact with their targets in a manner that is highly dependent on the specific substituents present at various positions on the pyrazolo[3,4-b]pyridine core .

Result of Action

Compounds within the pyrazolo[3,4-b]pyridine class have been associated with a wide range of biological activities .

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine could involve further exploration of its potential as a TRK inhibitor . For instance, one study found that a compound showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . The compound also showed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .

Biochemische Analyse

Biochemical Properties

5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with a variety of enzymes and proteins, including kinases and phosphatases. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to alterations in cellular signaling pathways. For instance, this compound has been found to inhibit certain kinases, thereby affecting downstream signaling cascades that regulate cell proliferation and survival .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote or inhibit cell growth. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, resulting in shifts in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it may degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis. These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the use of this compound in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, and it may bind to intracellular proteins that facilitate its localization to particular cellular compartments. The distribution of this compound within tissues can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes. For example, nuclear localization may enhance its ability to regulate gene expression, while mitochondrial localization could influence cellular energy metabolism .

Eigenschaften

IUPAC Name |

5-iodo-1-methylpyrazolo[3,4-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN4/c1-12-7-5(6(9)11-12)2-4(8)3-10-7/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMWJVYMRHQTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=N2)I)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743603 | |

| Record name | 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766515-35-9 | |

| Record name | 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

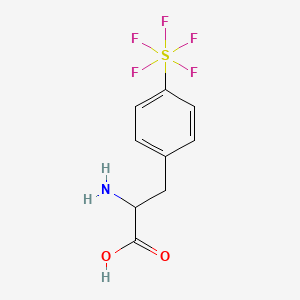

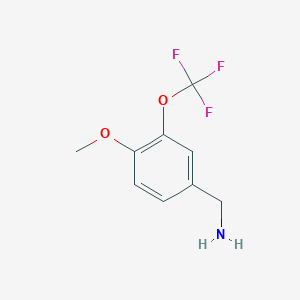

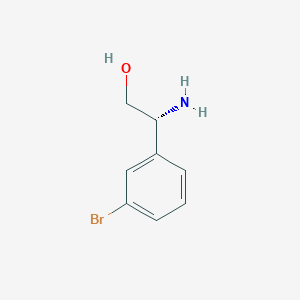

![(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1401351.png)

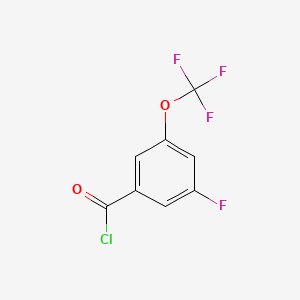

![3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401353.png)